

An In-depth Technical Guide on o-Bromophenyl Acetate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *o*-Bromophenyl acetate

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Abstract

o-Bromophenyl acetate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a bromine atom and an acetate group on a benzene ring, make it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **o-bromophenyl acetate**, with a particular focus on its relevance in pharmaceutical research and drug development.

Physicochemical Properties

o-Bromophenyl acetate, also known as 2-bromophenyl acetate, is a compound with the chemical formula $C_8H_7BrO_2$.^{[1][2]} It has a molecular weight of 215.04 g/mol.^{[1][2]}

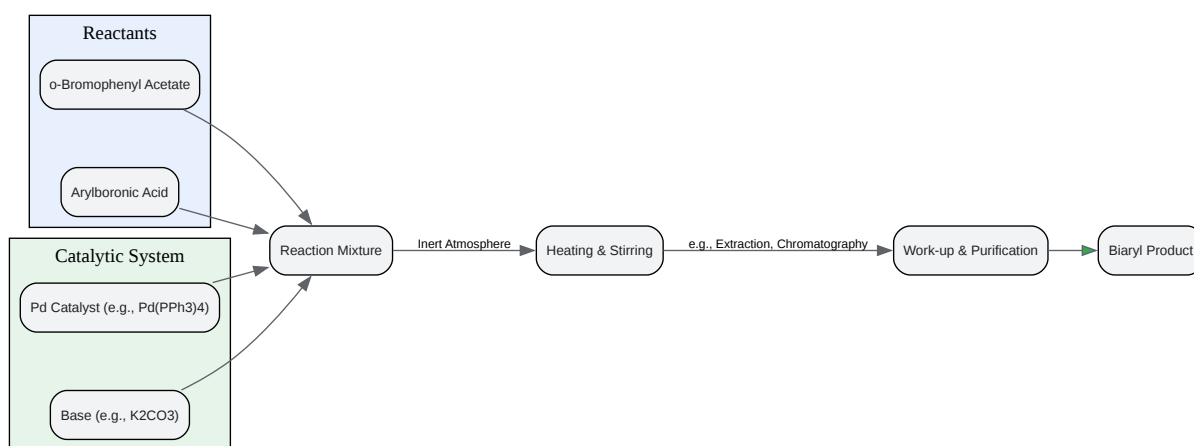
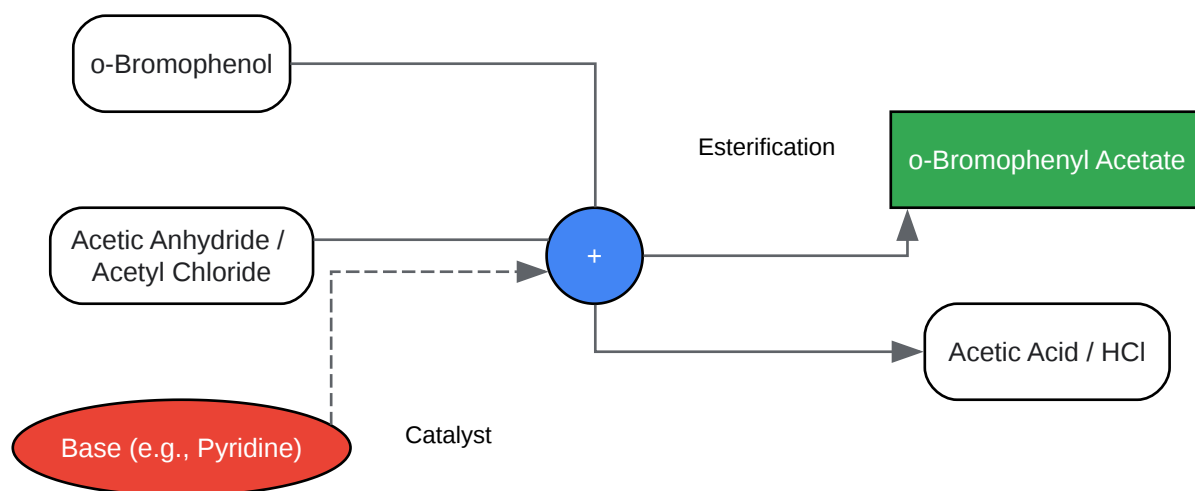
Property	Value	Source
Molecular Formula	C8H7BrO2	[1][2]
Molecular Weight	215.04 g/mol	[1]
CAS Number	1829-37-4	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	237.3 °C at 760 mmHg	
Density	1.451 g/cm ³	
Solubility	Soluble in common organic solvents	

Synthesis of o-Bromophenyl Acetate

The most common and straightforward method for the synthesis of **o-bromophenyl acetate** is the esterification of o-bromophenol with acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct.

A related procedure for the synthesis of 4-bromophenyl acetate involves suspending anhydrous aluminum chloride in methylene chloride, followed by the addition of acetyl chloride while cooling. After stirring, 4-bromophenol is added, and the reaction mixture is stirred at room temperature. The reaction is then quenched with ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the final product is purified by silica gel column chromatography.[3]

DOT Diagram: Synthesis of **o-Bromophenyl Acetate**



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Pharmaceutical Intermediates

Bromophenyl derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs). [4]For instance, bromophenylacetic acid derivatives are used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. [5][6]While **o-bromophenyl acetate** itself may not be a direct precursor, its hydrolysis to o-bromophenol or its conversion to other ortho-substituted bromoarenes makes it a valuable starting material.

Hydrolysis to o-Bromophenol

The acetate group in **o-bromophenyl acetate** can be easily hydrolyzed under basic or acidic conditions to yield o-bromophenol. This reaction is essentially the reverse of its synthesis. o-Bromophenol is another important building block in organic synthesis.

Experimental Protocol: Hydrolysis of **o-Bromophenyl Acetate**

- **Dissolution:** Dissolve **o-bromophenyl acetate** in a suitable solvent such as methanol or ethanol.
- **Base Addition:** Add an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, to the reaction mixture.
- **Heating:** Heat the mixture to reflux for a specified period to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Acidification:** After cooling, neutralize the reaction mixture and then acidify it with a mineral acid (e.g., HCl) to protonate the phenoxide ion.
- **Extraction:** Extract the resulting o-bromophenol with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Safety and Handling

o-Bromophenyl acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

o-Bromophenyl acetate is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex aromatic systems relevant to the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other important building blocks underscores its importance for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the laboratory.

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